Niprofazone
Overview
Description
Niprofazone is an anti-inflammatory analgesic . It is a bioactive chemical .
Molecular Structure Analysis
Niprofazone has a chemical formula of C21H25N5O2 . It contains a total of 55 bonds; 30 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 N hydrazine .Scientific Research Applications
Pharmacogenetics Research Network :
- This study highlights the efforts of the NIH Pharmacogenetics Research Network in correlating drug response with genetic variation, covering various drugs used to treat medical disorders like asthma, depression, cardiovascular disease, addiction, and cancer (Giacomini et al., 2007).
Quality Assurance in Non-interventional Studies :
- Discusses the importance of high scientific, methodological, and organisational standards in non-interventional studies (NIS) for drug research, emphasizing the need for proper study design and data analysis (Theobald et al., 2009).
Translational Science in Healthcare :
- Explores the role of translational science in healthcare, focusing on bringing intellectual property developed in academic settings into the commercial marketplace for practical healthcare applications (Mace & Ryan, 2012).
Discovery and Characterization of GSK256073 :
- This study details the discovery of GSK256073, a potent agonist for a specific receptor, highlighting the process of identifying compounds that maintain therapeutic effects but minimize side effects (Sprecher et al., 2015).
Assessment of Novel Nitrofuranylamides as Anti-Tuberculosis Agents :
- Investigates the antimicrobial properties of nitrofuranylamides (NFAs) against tuberculosis, offering insights into the evaluation of new compounds for antimycobacterial therapy (Hurdle et al., 2008).
properties
IUPAC Name |
N-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-propan-2-ylamino]methyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(2)25(14-23-20(27)17-9-8-12-22-13-17)19-16(3)24(4)26(21(19)28)18-10-6-5-7-11-18/h5-13,15H,14H2,1-4H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAQBDIKUFBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CNC(=O)C3=CN=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165468 | |
Record name | Niprofazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Niprofazone | |
CAS RN |
15387-10-7 | |
Record name | Niprofazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niprofazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIPROFAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A995E1KA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.